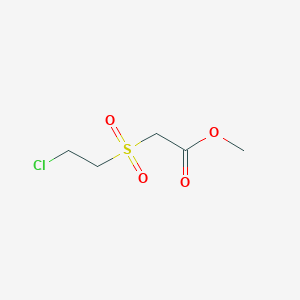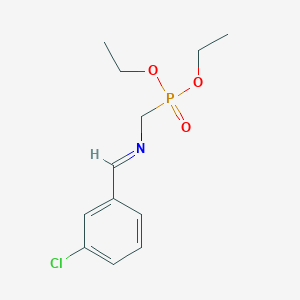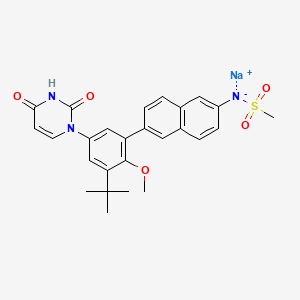
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine, also known as 3-MTPA, is a heterocyclic organic compound with a thiophene ring and a pyrazole ring connected by a methylene group. This compound has been studied extensively in recent years, due to its potential applications in various fields such as medicinal chemistry and materials science.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
3-(3-Methylthiophen-2-yl)-1H-pyrazol-5-amine, a pyrazoline derivative, is significant in the field of synthetic organic chemistry due to its role as a precursor in the synthesis of various heterocyclic compounds. Research highlights its utility in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity facilitates mild reaction conditions for generating diverse cynomethylene dyes from a plethora of precursors, including amines and phenols, underscoring its versatility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Anticancer Agent Development
Pyrazoline derivatives, such as this compound, are explored for their potential in developing new anticancer agents. Their structural diversity and electronic properties make them candidates for dynamic applications in pharmaceutical chemistry. Recent studies underscore the importance of pyrazoline derivatives in showing significant biological effects against cancer, advocating for further research into their properties and mechanisms of action (Ray et al., 2022).
Drug Metabolism Studies
In drug metabolism research, understanding the role of cytochrome P450 (CYP) enzymes is critical. Studies on chemical inhibitors of these enzymes involve compounds like this compound. These investigations help in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, which is crucial for predicting drug-drug interactions (DDIs) and enhancing the safety and efficacy of pharmaceuticals (Khojasteh et al., 2011).
Therapeutic Applications
The versatility of pyrazoline derivatives extends to their therapeutic applications. Various studies have identified these compounds as possessing a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The breadth of these effects indicates the potential for this compound derivatives to contribute significantly to the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Mécanisme D'action
Target of Action
Related compounds have shown significant antinociceptive and antiallodynic activity , suggesting that this compound may also target pain pathways.
Mode of Action
It is suggested that the compound may interact with its targets to modulate pain signaling .
Biochemical Pathways
Related compounds have been shown to exhibit antinociceptive properties in models of tonic pain, as well as in models of chemotherapy- and diabetic-induced peripheral neuropathy . This suggests that the compound may affect biochemical pathways related to pain perception and response.
Result of Action
Related compounds have demonstrated significant antinociceptive effects in various pain models , suggesting that this compound may also have analgesic effects at the molecular and cellular level.
Propriétés
IUPAC Name |
5-(3-methylthiophen-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKUQSYVOZWMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Aza-spiro[5.5]undec-3-yl)-ethanol](/img/structure/B3214016.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate](/img/structure/B3214044.png)
![4-((((3AR,4R,6R,6aR)-6-(6-amino-8-bromo-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl)benzonitrile](/img/structure/B3214049.png)




